Cas no 671-01-2 (N-Benzyl-3-fluorobenzamide)

N-Benzyl-3-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-3-fluorobenzamide
- (3-fluorophenyl)-N-benzylcarboxamide
- 3-Fluor-benzoesaeure-benzylamid
- 3-fluoro-benzoic acid benzylamide
- SB77121
- CS-0206041
- CBMicro_048145
- DTXSID30356840
- F94475
- C14H12FNO
- 671-01-2
- BS-23712
- SR-01000200739
- BIM-0048169.P001
- SR-01000200739-1
- AN-652/33947057
- MFCD00439111
- AKOS002944292
- Z27749656
- DB-371371
- STK414381
-
- MDL: N185932
- Inchi: InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
- InChI Key: LKIBJWJYXBXEEB-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F
Computed Properties
- Exact Mass: 229.09000
- Monoisotopic Mass: 229.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 32.59000
- LogP: 3.33050
N-Benzyl-3-fluorobenzamide Security Information
N-Benzyl-3-fluorobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Benzyl-3-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B276673-1g |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 1g |
$ 98.00 | 2023-04-18 | ||
TRC | B276673-100mg |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
abcr | AB270933-25g |
N-Benzyl-3-fluorobenzamide, 97%; . |
671-01-2 | 97% | 25g |
€297.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276711-25g |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 97% | 25g |
¥2002.00 | 2024-05-04 | |
A2B Chem LLC | AB77039-100g |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 97% | 100g |
$391.00 | 2024-04-19 | |
1PlusChem | 1P003T7Z-100g |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 97% | 100g |
$418.00 | 2025-02-20 | |
1PlusChem | 1P003T7Z-1g |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 97% | 1g |
$39.00 | 2025-02-20 | |
TRC | B276673-500mg |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 500mg |
$ 87.00 | 2023-04-18 | ||
A2B Chem LLC | AB77039-1g |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 97% | 1g |
$30.00 | 2024-04-19 | |
A2B Chem LLC | AB77039-5g |
N-Benzyl-3-fluorobenzamide |
671-01-2 | 97% | 5g |
$75.00 | 2024-04-19 |
N-Benzyl-3-fluorobenzamide Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Additional information on N-Benzyl-3-fluorobenzamide
Recent Advances in N-Benzyl-3-fluorobenzamide (CAS: 671-01-2) Research: A Comprehensive Review
N-Benzyl-3-fluorobenzamide (CAS: 671-01-2) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
One of the most notable advancements in the study of N-Benzyl-3-fluorobenzamide is its role in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against specific tyrosine kinases implicated in cancer progression. The researchers utilized a combination of molecular docking and in vitro assays to identify the optimal structural modifications for enhancing binding affinity and selectivity. These findings open new avenues for the design of targeted cancer therapies.
In addition to its applications in oncology, N-Benzyl-3-fluorobenzamide has also been investigated for its potential in neurodegenerative disease research. A recent preprint on bioRxiv reported that fluorinated benzamide derivatives, including N-Benzyl-3-fluorobenzamide, show promising neuroprotective properties in cellular models of Alzheimer's disease. The study attributed these effects to the compound's ability to modulate amyloid-beta aggregation and reduce oxidative stress, suggesting its potential as a scaffold for developing disease-modifying agents.
The synthetic accessibility of N-Benzyl-3-fluorobenzamide has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an improved, scalable synthesis route for this compound, achieving higher yields and purity while reducing environmental impact through greener chemistry approaches. This methodological advancement is particularly significant for industrial-scale production, addressing previous challenges in the compound's availability for large-scale biological testing.
Looking forward, the unique physicochemical properties of N-Benzyl-3-fluorobenzamide, particularly its fluorine substitution pattern, continue to attract attention in medicinal chemistry. The fluorine atom's influence on the compound's metabolic stability, membrane permeability, and target binding characteristics makes it a valuable structural feature for rational drug design. Several pharmaceutical companies have included this compound in their screening libraries, recognizing its potential as a privileged scaffold in lead optimization programs.
In conclusion, the growing body of research on N-Benzyl-3-fluorobenzamide (CAS: 671-01-2) underscores its importance as a versatile building block in drug discovery. Its applications span multiple therapeutic areas, from oncology to neurodegenerative diseases, and recent synthetic improvements have enhanced its accessibility for further research. As our understanding of its structure-activity relationships deepens, this compound is likely to play an increasingly prominent role in the development of novel therapeutic agents.
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